molecular formula C7H6ClFO2 B14027921 4-Chloro-3-fluoro-2-methoxyphenol

4-Chloro-3-fluoro-2-methoxyphenol

Cat. No.: B14027921
M. Wt: 176.57 g/mol
InChI Key: SRAMATODTXPAKS-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methoxyphenol is an organic compound with the molecular formula C7H6ClFO2 It is a substituted phenol, characterized by the presence of chloro, fluoro, and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-methoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, starting with 4-chloro-3-fluoroanisole, the methoxy group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and catalyst selection, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

4-Chloro-3-fluoro-2-methoxyphenol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorophenol
  • 4-Fluoro-2-methoxyphenol
  • 3-Chloro-2-fluoro-4-methoxyphenol

Uniqueness

4-Chloro-3-fluoro-2-methoxyphenol is unique due to the specific combination of chloro, fluoro, and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C7H6ClFO2

Molecular Weight

176.57 g/mol

IUPAC Name

4-chloro-3-fluoro-2-methoxyphenol

InChI

InChI=1S/C7H6ClFO2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3

InChI Key

SRAMATODTXPAKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)Cl)O

Origin of Product

United States

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